An In-depth Technical Guide on the Chemical Properties of 3-(1H-Benzimidazol-1-yl)propan-1-ol
An In-depth Technical Guide on the Chemical Properties of 3-(1H-Benzimidazol-1-yl)propan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This technical guide focuses on the chemical properties of a specific derivative, 3-(1H-Benzimidazol-1-yl)propan-1-ol. While this compound is commercially available, detailed experimental data in peer-reviewed literature is sparse. This document consolidates available information and provides predicted properties based on the well-established chemistry of the benzimidazole scaffold. It also outlines a general experimental protocol for its synthesis and characterization, and a workflow for the biological evaluation of novel benzimidazole derivatives.
Core Chemical Properties
The fundamental chemical and physical properties of 3-(1H-Benzimidazol-1-yl)propan-1-ol are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other properties such as melting point, boiling point, and solubility are predicted or based on data from structurally similar compounds due to the limited availability of specific experimental data for this molecule.
| Property | Value | Reference |
| IUPAC Name | 3-(1H-Benzimidazol-1-yl)propan-1-ol | N/A |
| Synonyms | 1H-Benzimidazole-1-propanol | [3] |
| CAS Number | 53953-47-2 | [4][5] |
| Molecular Formula | C₁₀H₁₂N₂O | [4][5] |
| Molecular Weight | 176.22 g/mol | [4][5] |
| Melting Point | Not available (Predicted: Solid at room temp.) | |
| Boiling Point | Not available | |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | |
| Appearance | Not available (Predicted: White to off-white solid) |
Synthesis and Characterization
Synthetic Protocol: N-Alkylation of Benzimidazole
A common and effective method for the synthesis of N-substituted benzimidazoles is the N-alkylation of the benzimidazole ring. The following is a generalized experimental protocol for the synthesis of 3-(1H-Benzimidazol-1-yl)propan-1-ol.
Reaction Scheme:
Materials:
-
Benzimidazole
-
3-Chloropropan-1-ol
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzimidazole (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the benzimidazole nitrogen.
-
Add 3-chloropropan-1-ol (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 3-(1H-Benzimidazol-1-yl)propan-1-ol.
Spectroscopic Characterization
The structural confirmation of the synthesized 3-(1H-Benzimidazol-1-yl)propan-1-ol would be achieved through standard spectroscopic techniques. The expected spectral data are summarized below.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzimidazole ring (in the range of δ 7.2-8.2 ppm), a singlet for the C2-H of the imidazole ring (around δ 8.0 ppm), and signals for the propyl chain protons, including a triplet for the methylene group attached to the nitrogen, a multiplet for the central methylene group, and a triplet for the methylene group attached to the hydroxyl group. A broad singlet for the hydroxyl proton would also be expected. |
| ¹³C NMR | Resonances for the carbon atoms of the benzimidazole ring (typically in the range of δ 110-145 ppm) and three distinct signals for the propyl chain carbons. |
| IR (Infrared) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, C-H stretching bands for the aromatic and aliphatic protons, and characteristic C=N and C=C stretching vibrations of the benzimidazole ring. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 176.22). |
Biological Activity and Signaling Pathways
While specific biological activities for 3-(1H-Benzimidazol-1-yl)propan-1-ol are not extensively documented, the benzimidazole scaffold is a well-known pharmacophore with a broad range of therapeutic applications.[1][2] Derivatives have been reported to exhibit antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2] The mechanism of action often involves the interaction of the benzimidazole moiety with key biological targets such as enzymes and receptors.
General Workflow for Biological Screening
The following diagram illustrates a general workflow for the initial biological screening of a novel benzimidazole derivative like 3-(1H-Benzimidazol-1-yl)propan-1-ol for potential antimicrobial activity.
Caption: General workflow for the synthesis, antimicrobial screening, and mechanism of action studies of a novel benzimidazole compound.
Conclusion
3-(1H-Benzimidazol-1-yl)propan-1-ol is a benzimidazole derivative with potential for further investigation in drug discovery. This guide provides a summary of its known chemical properties and outlines standard methodologies for its synthesis and characterization based on the established chemistry of related compounds. The lack of extensive, publicly available experimental data for this specific molecule highlights an opportunity for further research to fully elucidate its physicochemical properties and explore its potential biological activities. Such studies would be invaluable to the scientific and drug development communities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The molecular and crystal structures of 2-(3-hydroxypropyl)benzimidazole and its nitrate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DK153477B - METHOD OF ANALOGUE FOR THE PREPARATION OF 1-SUBSTITUTED 4- (DIARYLMETHYL) PIPERAZINE OR 1-SUBSTITUTED 4- (DIARYLMETHOXY) PIPERIDE INGREDIENTS OR PHARMACEUTICAL ACCEPTABLE ACID ADDITIONABLE ACID ADDITIONAL ADDITION - Google Patents [patents.google.com]
